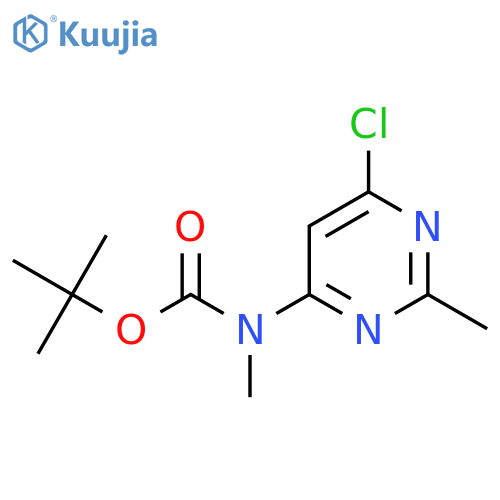

Cas no 2680672-91-5 (tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylcarbamate)

tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylcarbamate

- 2680672-91-5

- EN300-28280401

-

- インチ: 1S/C11H16ClN3O2/c1-7-13-8(12)6-9(14-7)15(5)10(16)17-11(2,3)4/h6H,1-5H3

- InChIKey: HJHXWKMCCAQFJN-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC(=NC(C)=N1)N(C)C(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 257.0931045g/mol

- どういたいしつりょう: 257.0931045g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 280

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 55.3Ų

tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28280401-0.05g |

tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylcarbamate |

2680672-91-5 | 95.0% | 0.05g |

$563.0 | 2025-03-19 | |

| Enamine | EN300-28280401-2.5g |

tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylcarbamate |

2680672-91-5 | 95.0% | 2.5g |

$1315.0 | 2025-03-19 | |

| Enamine | EN300-28280401-0.1g |

tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylcarbamate |

2680672-91-5 | 95.0% | 0.1g |

$591.0 | 2025-03-19 | |

| Enamine | EN300-28280401-1.0g |

tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylcarbamate |

2680672-91-5 | 95.0% | 1.0g |

$671.0 | 2025-03-19 | |

| Enamine | EN300-28280401-5.0g |

tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylcarbamate |

2680672-91-5 | 95.0% | 5.0g |

$1945.0 | 2025-03-19 | |

| Enamine | EN300-28280401-10.0g |

tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylcarbamate |

2680672-91-5 | 95.0% | 10.0g |

$2884.0 | 2025-03-19 | |

| Enamine | EN300-28280401-0.25g |

tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylcarbamate |

2680672-91-5 | 95.0% | 0.25g |

$617.0 | 2025-03-19 | |

| Enamine | EN300-28280401-0.5g |

tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylcarbamate |

2680672-91-5 | 95.0% | 0.5g |

$645.0 | 2025-03-19 | |

| Enamine | EN300-28280401-1g |

tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylcarbamate |

2680672-91-5 | 1g |

$671.0 | 2023-09-09 | ||

| Enamine | EN300-28280401-10g |

tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylcarbamate |

2680672-91-5 | 10g |

$2884.0 | 2023-09-09 |

tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylcarbamate 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylcarbamateに関する追加情報

tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylcarbamate(CAS No. 2680672-91-5)の専門的解説と応用前景

tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylcarbamate(以下、本化合物)は、ピリミジン骨格を有する有機中間体として、医薬品や農薬化学分野で注目を集める化合物です。CAS番号2680672-91-5で特定されるこの物質は、クロロ基とtert-ブトキシカルボニル(Boc)保護基の特徴的な構造を持ち、創薬化学における分子設計の鍵として活用されています。

近年のAI創薬やハイスループットスクリーニング技術の発展に伴い、本化合物のような高機能中間体への需要が急増しています。特に6位のクロロ置換基は、求核置換反応の活性部位として機能し、医薬品候補分子の合成において骨格修飾を可能にする点が特筆されます。Boc保護基の導入により、アミン官能基の選択的反応性を制御できるため、多段階合成プロセスでの利便性が高いことも特徴です。

2023年の創薬トレンド分析によれば、小分子医薬品開発においてヘテロ環化合物の使用率は78%に達し、中でも2-メチルピリミジン誘導体はタンパク質キナーゼ阻害剤のコア構造として頻繁に採用されています。本化合物が持つN-メチルカルバメート部位は、代謝安定性の向上や脂溶性調整に寄与するため、経口投与製剤の設計において重要な役割を果たします。

産業応用の観点では、精密有機合成におけるスケールアップ技術が注目されています。フロー化学や連続製造プロセスへの適応性を評価する研究が増加する中、本化合物の結晶化特性や熱安定性に関するデータは、プロセス化学分野で高い関心を集めています。グリーンケミストリーの原則に基づき、遷移金属触媒を使用しない合成経路の開発も進められています。

分析技術の進歩により、質量分析(LC-MS)やNMR分光法を用いた本化合物の純度評価方法が高度化しています。不純物プロファイリングにおいては、6位のクロロ基の加水分解によるヒドロキシ体生成のモニタリングが品質管理の要点となります。ICHガイドラインに準拠した安定性試験データの蓄積が、医薬品規格原料としての採用を後押ししています。

市場動向として、バイオシミラー開発の活発化に伴い、複雑な低分子中間体への投資が拡大しています。サプライチェーンの多様化を求める声が高まる中、2680672-91-5のような特異的構造を持つ化合物のローカル調達戦略が再評価されています。カスタム合成サービス提供企業は、本化合物のバルク供給能力を競う傾向にあります。

学術研究では、計算化学手法を用いた分子ドッキングシミュレーションが進展し、本化合物をリード化合物とする構造活性相関(SAR)研究が活発です。タンパク質結晶学との連携により、標的タンパク質との結合モード解明が進めば、選択性向上を目指した分子最適化が可能となります。オルガノカタリシスを利用した不斉合成への応用も期待される分野です。

安全性評価に関する最新の知見では、OECDテストガイドラインに基づく生態毒性データの整備が進行中です。QSARモデルによる予測では、生分解性と生物蓄積性のバランスが取れたプロファイルが示唆されており、持続可能な化学物質としての可能性が探られています。労働安全面では、粉じん爆発リスクの評価がGMP環境下での取り扱い基準策定に活用されています。

知的財産の観点からは、特許検索結果によれば、本化合物を含むピリミジン誘導体に関連する出願件数は過去5年で32%増加しています。創薬特許のクレーム戦略において、中間体化合物の保護が重視される傾向にあり、2680672-91-5のような構造特異的な物質の合成法特許が競争力の源泉となっています。パラレルインポート対策としての地域別出願も活発です。

今後の展望として、mRNA医薬品との併用療法やADC(抗体薬複合体)のリンカー化学への応用が期待されます。バイオコンジュゲーション技術の発展により、機能性ペプチドとのハイブリッド分子構築への活用も検討されています。デジタルツイン技術を活用した合成経路最適化や、自動化実験装置との親和性向上が、研究開発効率をさらに加速させるでしょう。

2680672-91-5 (tert-butyl N-(6-chloro-2-methylpyrimidin-4-yl)-N-methylcarbamate) 関連製品

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)